1-{3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
Beschreibung
This compound features a benzimidazol-2-one core substituted with a propyl chain linked to a 4,6-dimethylpyrimidinyl group via a sulfanyl (-S-) bridge. The benzimidazolone moiety is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications . The sulfanyl propyl linker likely influences solubility and metabolic stability compared to oxygen or amine-based linkers.
Eigenschaften
IUPAC Name |
3-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11-10-12(2)18-15(17-11)22-9-5-8-20-14-7-4-3-6-13(14)19-16(20)21/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAVCEAPJMVQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCN2C3=CC=CC=C3NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of the Pyrimidinylsulfanyl Propyl Side Chain: This step involves the alkylation of the benzimidazole core with a suitable pyrimidinylsulfanyl propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-{3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-{3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives with Sulfur Linkages
- Compound 3s/3t (): These isomers feature a sulfinyl (-SO-) bridge connecting a benzimidazole core to a pyridylmethyl group. The presence of methoxy and dimethylamino substituents may enhance solubility but reduce membrane permeability .
- 4-(1H-Benzimidazol-2-yl)phenol (3b) (): Simpler structure with a phenol group directly attached to the benzimidazole. Demonstrated antimicrobial activity (93% yield) suggests benzimidazole derivatives are viable for drug development .
Pyrimidine-Containing Analogues
- 4-{1-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methyl-2-propanyl)-2-pyrrolidinone (): Includes a pyrrolidinone and phenoxy group. The hydroxypropyl linker may confer higher hydrophilicity, while the bulky tert-butyl group could hinder metabolic clearance. Structural complexity may reduce synthetic yield compared to the target compound .
Montelukast Derivatives (–5)
Montelukast analogues, such as 1-[[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-methylethenyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid, feature quinoline and sulfanyl groups.
Trifluoromethylpyridine-Benzimidazole Hybrid ()
1-[1-(1-([6-(Trifluoromethyl)pyridin-3-yl]carbonyl)azetidin-3-yl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one incorporates a trifluoromethylpyridine and azetidine. The electron-withdrawing CF₃ group enhances metabolic stability but may reduce solubility. The azetidine-piperidine scaffold adds conformational rigidity, differing from the flexible propyl linker in the target compound .
Methylthio-Propanamine Derivatives ()
1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine (MW 221.33) replaces the benzimidazolone with an amine and uses a methylthio group. The amine improves water solubility, but the absence of the pyrimidine ring limits aromatic interactions. The shorter chain (propyl vs. propanamine) may reduce steric hindrance .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s propyl sulfanyl linker may allow efficient synthesis via nucleophilic substitution, similar to methods yielding 87–93% for benzimidazoles .
- Biological Activity : Pyrimidine-containing benzimidazoles (e.g., ) show promise in targeting enzymes or receptors requiring aromatic stacking. The target compound’s pyrimidine could mimic nucleotide bases, enhancing DNA/RNA interaction .
- Pharmacokinetics : Compared to Montelukast derivatives, the target’s lower molecular weight may improve absorption. However, the sulfanyl group could increase susceptibility to oxidation compared to CF₃-containing analogues .
Biologische Aktivität
The compound 1-{3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propyl}-1,3-dihydro-2H-1,3-benzimidazol-2-one represents a class of benzimidazole derivatives known for their diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 278.39 g/mol. The compound features a benzimidazole core linked to a pyrimidine moiety through a sulfanyl group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds similar to the one have demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the pyrimidine ring enhances the interaction with microbial targets, leading to improved efficacy compared to standard antibiotics .
Anticancer Properties
Benzimidazole derivatives have been extensively studied for their anticancer potential. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, it has been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating IC50 values in the low micromolar range .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural components. Key modifications that enhance activity include:
- Substituents on the pyrimidine ring : Alkyl groups such as methyl or ethyl at positions 4 and 6 have been shown to increase potency.
- Sulfanyl linkage : The presence of a sulfanyl group is critical for enhancing bioactivity against various pathogens .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of benzimidazole derivatives:
-
Case Study on Antimicrobial Efficacy :
A study assessed the efficacy of various benzimidazole derivatives against multi-drug resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a lead compound for new antimicrobial agents. -
Case Study on Cancer Treatment :
A clinical trial involving patients with advanced breast cancer explored the use of benzimidazole derivatives as adjunct therapy alongside conventional chemotherapy. Results indicated improved patient outcomes and reduced side effects when combined with existing treatment protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
